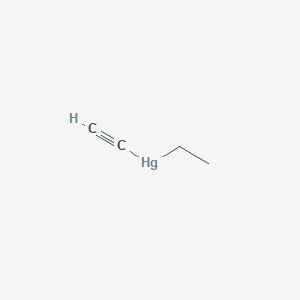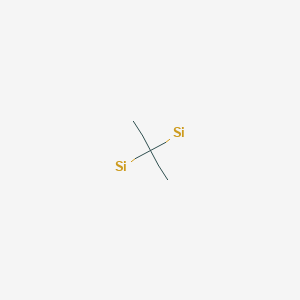
Disilylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-2,2-diyl)bis(silane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis(silane) typically involves the reaction of propane derivatives with silicon-based reagents. One common method is the hydrosilylation of propene with silane compounds under the influence of a catalyst. The reaction conditions often include elevated temperatures and the presence of a platinum or rhodium catalyst to facilitate the addition of silicon to the carbon backbone.
Industrial Production Methods
In an industrial setting, the production of (Propane-2,2-diyl)bis(silane) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Propane-2,2-diyl)bis(silane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
(Propane-2,2-diyl)bis(silane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use as a component in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which are employed in various industrial applications, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which (Propane-2,2-diyl)bis(silane) exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form stable bonds with a variety of elements, allowing the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: Another organosilicon compound with a simpler structure.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Trimethylsilylpropane: Similar backbone but with different substituents.
Uniqueness
(Propane-2,2-diyl)bis(silane) is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other organosilicon compounds
Propiedades
Fórmula molecular |
C3H6Si2 |
|---|---|
Peso molecular |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
Clave InChI |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)([Si])[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


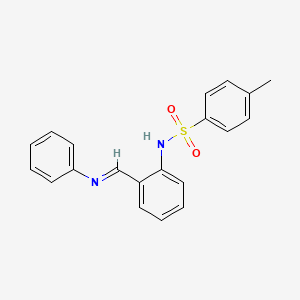
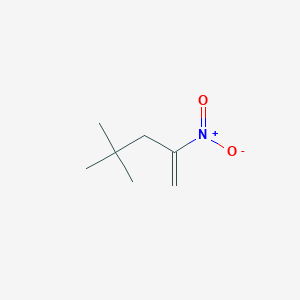
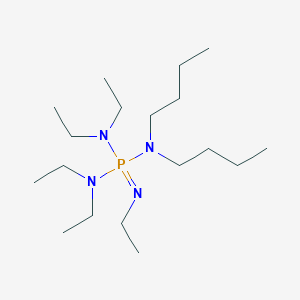
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
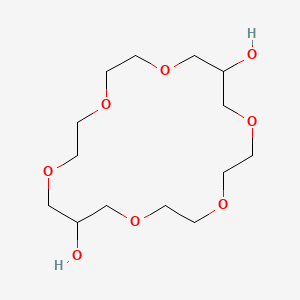
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
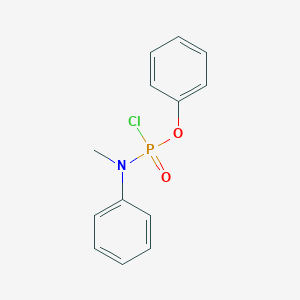
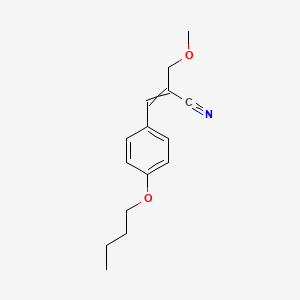
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
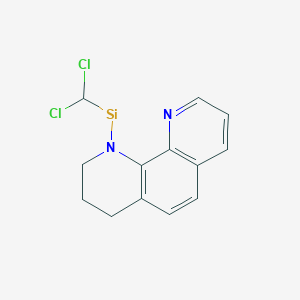
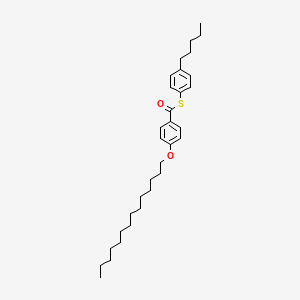
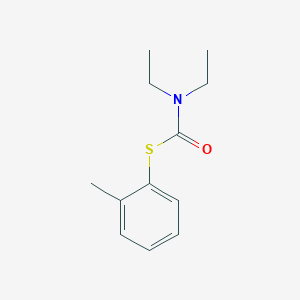
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
